2-(Pyrrolidin-2-yl)pyridine Dihydrochloride: Technical Monograph
2-(Pyrrolidin-2-yl)pyridine Dihydrochloride: Technical Monograph
The following technical guide details the chemical identity, synthesis, properties, and applications of 2-(Pyrrolidin-2-yl)pyridine dihydrochloride . This document is structured for researchers and drug development professionals, providing actionable protocols and authoritative data.
Chemical Identity & Core Data
2-(Pyrrolidin-2-yl)pyridine (also known as
Nomenclature & Identifiers
| Parameter | Details |
| IUPAC Name | 2-(Pyrrolidin-2-yl)pyridine dihydrochloride |
| Common Names | |
| CAS Number (Racemic) | 1228879-12-6 (Dihydrochloride) |
| CAS Number (R-Isomer) | 2718120-94-4 (Dihydrochloride) |
| CAS Number (S-Isomer) | 2097073-17-9 (Dihydrochloride) |
| Molecular Formula | C |
| Molecular Weight | 221.13 g/mol |
| SMILES | Cl.Cl.C1(NCCCC1)C2=NC=CC=C2 |
| Solubility | Highly soluble in water, methanol; sparingly soluble in non-polar solvents.[1][2][3][4][5] |
Synthesis & Production Protocols
The synthesis of 2-(pyrrolidin-2-yl)pyridine can be achieved through several robust methodologies. The protocol below describes a modular cyclization approach utilizing 2-pyridinecarboxaldehyde and protected amino-alkyl chains, favored for its scalability and avoidance of unstable organolithium intermediates.
Method A: Reductive Cyclization (The Yus-Foubelo Protocol)
This method utilizes the condensation of 2-pyridinecarboxaldehyde with 3-chloropropylamine, followed by reductive cyclization. It is a "one-pot" type synthesis that is atom-economical.
Reagents & Materials
-
Precursor: 2-Pyridinecarboxaldehyde (CAS: 1121-60-4)
-
Reagent: 3-Chloropropylamine hydrochloride
-
Reducing Agent: Lithium powder or Sodium naphthalenide (for lithiation-mediated cyclization) or NaBH
CN (for reductive amination routes). -
Solvent: THF (anhydrous)
-
Acid: HCl (gas or ethereal) for salt formation.
Step-by-Step Protocol
-
Imine Formation:
-
Dissolve 2-pyridinecarboxaldehyde (1.0 eq) and 3-chloropropylamine hydrochloride (1.1 eq) in dry THF.
-
Add triethylamine (1.1 eq) to neutralize the amine salt.
-
Add MgSO
(anhydrous) to absorb water. Stir at room temperature (RT) for 4–6 hours until imine formation is complete (monitor by TLC/NMR). -
Filter off solids and concentrate the filtrate to obtain the crude imine.
-
-
Cyclization:
-
Note: For the reductive lithiation route (Yus et al.):
-
Cool the imine solution in THF to -78°C.
-
Add Lithium powder (excess) and a catalytic amount of DTBB (4,4'-di-tert-butylbiphenyl).
-
Stir for 2 hours, allowing the temperature to rise to -20°C. The reaction proceeds via a radical-anion mechanism, effecting intramolecular cyclization.
-
-
Isolation & Salt Formation:
-
Extract the reaction mixture with ethyl acetate (3x).
-
Wash the organic phase with brine, dry over Na
SO , and concentrate.[7] -
Purify the free base oil via flash column chromatography (SiO
, DCM:MeOH:NH OH gradient). -
Hydrochlorination: Dissolve the purified free base in minimal ethanol/diethyl ether. Add 4M HCl in dioxane dropwise at 0°C.
-
Filter the white precipitate (Dihydrochloride salt) and dry under vacuum.
-
Synthesis Workflow Diagram
Caption: Modular synthesis pathway via reductive cyclization of amino-aldehyde precursors.
Applications in Drug Discovery & Research
The 2-(pyrrolidin-2-yl)pyridine scaffold is a versatile pharmacophore and ligand. Its applications span from neuropharmacology to organometallic oncology therapeutics.
A. Medicinal Chemistry: nAChR Modulation
As an isomer of nornicotine, this compound is used to probe the Nicotinic Acetylcholine Receptors (nAChRs) .
-
Structure-Activity Relationship (SAR): The shift of the pyrrolidine ring from the 3-position (nornicotine) to the 2-position alters binding affinity and subtype selectivity (e.g.,
4 2 vs. 7 receptors). -
Control Analog: It serves as a critical negative or positive control in assays distinguishing the specific steric requirements of the nAChR agonist binding pocket.
B. Organometallic Ligands (Anticancer Research)
Recent studies (e.g., MDPI, 2023) have highlighted 2-(pyrrolidin-2-yl)pyridine as a bidentate ligand in Platinum(II) complexes .
-
Mechanism: The pyridine nitrogen and pyrrolidine nitrogen chelate Pt(II), forming stable complexes (e.g., [Pt(PyPy)(AL)]Cl
). -
Efficacy: These complexes exhibit cytotoxicity profiles comparable to Cisplatin but with distinct DNA binding modes, potentially overcoming resistance mechanisms in breast cancer cell lines (MCF-7).
C. Asymmetric Catalysis
The chiral forms ((R) and (S)) are valuable chiral ligands .
-
Use Case: Used in asymmetric hydrogenation and addition reactions where the steric bulk and coordination ability of the pyridine-pyrrolidine motif induce stereoselectivity.
Application Logic Diagram
Caption: Strategic application domains for the 2-(pyrrolidin-2-yl)pyridine scaffold.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).
-
Storage: Hygroscopic. Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
-
Handling: Use in a fume hood. Avoid dust formation. The free base is prone to oxidation; the dihydrochloride salt is significantly more stable but should be kept dry.
References
-
Sigma-Aldrich. (R)-2-(Pyrrolidin-2-yl)pyridine dihydrochloride Product Page. Retrieved from
-
BLD Pharm. (S)-2-(Pyrrolidin-2-yl)pyridine dihydrochloride MSDS & Data. Retrieved from
-
Yus, M., et al. (2001).[8] Preparation of 2-substituted pyrrolidines from carbonyl compounds. Journal of Organic Chemistry.
-
MDPI. (2023).[2] Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents. Retrieved from
-
PubChem. 2-(Pyrrolidin-2-yl)pyridine Compound Summary. Retrieved from
Sources
- 1. 130464-05-0|(R)-2-(Pyrrolidin-2-yl)pyridine|BLD Pharm [bldpharm.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-(2-Pyrrolidinyl)pyridine, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. 2-(2-Pyrrolidinyl)pyridine, 96% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 7. CN109503469B - Preparation method of 2-acetylpyridine - Google Patents [patents.google.com]
- 8. Pyrrolidine synthesis [organic-chemistry.org]
